molecular formula C24H23ClFN5O2S B2834244 N-(3-chloro-4-fluorophenyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide CAS No. 1358708-23-2

N-(3-chloro-4-fluorophenyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide

Cat. No. B2834244
CAS RN: 1358708-23-2
M. Wt: 499.99
InChI Key: CFSAAJXPKXFVNZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a similar compound, N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), has been reported . The discovery of VU0418506 started from a common picolinamide core scaffold and evaluation of a number of amide bioisosteres leading to the novel pyrazolo[4,3-b]pyridine head group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), have been characterized . It has suitable in vivo pharmacokinetic properties in three preclinical safety species .

Mechanism of Action

Target of Action

The primary target of this compound is the metabotropic glutamate receptor 4 (mGlu4) . mGlu4 is a G protein-coupled receptor that is part of the metabotropic glutamate receptor family. It plays a crucial role in the central nervous system, particularly in the regulation of neurotransmitter release.

Mode of Action

This compound acts as a positive allosteric modulator (PAM) of mGlu4 . As a PAM, it enhances the receptor’s response to its natural ligand, glutamate, without directly activating the receptor itself. This results in an increased response at mGlu4, leading to enhanced glutamate signaling.

Pharmacokinetics

The compound has been described as having suitable in vivo pharmacokinetic properties in three preclinical safety species

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its modulation of mGlu4 activity. By enhancing the response of mGlu4 to glutamate, it can influence neuronal activity and neurotransmission. This has potential implications for various neurological conditions, including Parkinson’s disease .

Future Directions

The future directions of the research on this compound are not available in the search results .

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClFN5O2S/c1-4-31-22-21(15(3)29-31)28-24(30(23(22)33)12-16-7-5-14(2)6-8-16)34-13-20(32)27-17-9-10-19(26)18(25)11-17/h5-11H,4,12-13H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSAAJXPKXFVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide

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